molecular formula C17H18ClFN2O4S B6543199 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060263-50-4

2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Cat. No.: B6543199
CAS No.: 1060263-50-4
M. Wt: 400.9 g/mol
InChI Key: RVUQURVIFGIWEG-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative featuring a 3-chloro-4-fluorophenyl group attached to a benzenesulfonamide core, further linked to an acetamide moiety substituted with a 2-methoxyethyl chain.

Properties

IUPAC Name

2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O4S/c1-25-9-8-20-17(22)10-12-2-4-13(5-3-12)21-26(23,24)14-6-7-16(19)15(18)11-14/h2-7,11,21H,8-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUQURVIFGIWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 3-chloro-4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 3-chloro-4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 3-chloro-4-fluorobenzenesulfonamide: The sulfonyl chloride intermediate is then reacted with aniline to form the sulfonamide.

    Coupling with 2-methoxyethylamine: The sulfonamide is then coupled with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's sulfonamide moiety is significant in medicinal chemistry, as sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis. This compound could potentially be developed into a new antibiotic or used as a lead compound for further modifications to enhance its efficacy against resistant strains.

Case Study: Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit potent antibacterial activity. A study highlighted the synthesis of various sulfonamide derivatives, showing that modifications to the aromatic rings can lead to increased potency against specific bacterial strains . This suggests that 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide could be explored for similar applications.

Pharmaceutical Development

The compound's unique structure makes it a candidate for pharmaceutical development. Its ability to interact with biological targets can be explored to design new drugs for treating diseases such as cancer or autoimmune disorders.

Case Study: Drug Design

In a recent study on drug design, researchers utilized sulfonamide derivatives to develop inhibitors targeting specific enzymes involved in cancer progression. The modifications made to the sulfonamide backbone were critical in enhancing the binding affinity to target proteins . This indicates that this compound may serve as a scaffold for similar drug design efforts.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving the substitution of functional groups. Understanding the synthesis pathways allows for the creation of derivatives that may possess enhanced biological activities.

Synthesis Pathway Overview

  • Starting Materials : Identify suitable precursors containing the desired functional groups.
  • Reagents : Use reagents like chlorosulfonic acid for sulfonation and acetic anhydride for acetamide formation.
  • Reaction Conditions : Optimize temperature and time to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria, leading to antibacterial effects. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (CAS: 762257-45-4)
  • Structural Features : Replaces the chloro-fluoro-phenyl group with a dichlorophenyl and a bulkier naphthalene sulfonamide.
  • Impact on Properties: The naphthalene group increases molecular weight (458.96 g/mol vs.
  • Biological Relevance : Similar sulfonamides are explored for antimicrobial or anticancer applications due to their ability to disrupt protein-protein interactions .
N-[4-[(3-Chloro-4-ethoxyphenyl)methoxysulfamoyl]phenyl]acetamide (CAS: 797767-50-1)
  • Structural Features : Substitutes the fluoro group with ethoxy and methoxy groups.
  • Impact on Properties : Ethoxy groups introduce steric hindrance and alter electronic effects, possibly reducing binding specificity compared to the target compound’s chloro-fluoro motif .

Table 1: Comparison of Sulfonamide Analogs

Compound Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound ~400 3-Cl, 4-F, 2-methoxyethyl Enzyme inhibition, Antimicrobial
N-(3,4-Dichlorophenyl)-... (762257-45-4) 458.96 3,4-Cl, naphthalene sulfonamide Antimicrobial, Anticancer
N-[4-[(3-Cl-4-ethoxy)... (797767-50-1) 458.96 3-Cl, 4-ethoxy, methoxysulfamoyl Not specified

Acetamide Derivatives with Heterocyclic Moieties

N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
  • Structural Features : Retains the chloro-fluoro-phenyl group but replaces the sulfonamide with a diphenylacetamide core.
  • Crystal structure analysis reveals intermolecular N–H···O hydrogen bonds stabilizing the lattice, a feature critical for crystallinity and stability .
Triazole-Containing Acetamides (e.g., Compounds 51–55 from )
  • Structural Features : Incorporate 1,2,4-triazole rings (e.g., N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide).
  • Impact on Properties : The triazole ring enhances metabolic stability and introduces additional hydrogen-bonding sites. For example, compound 51 (MW: ~450 g/mol) shows moderate yields (42.4%) and melting points (156–158°C), indicating synthetic feasibility .

Table 2: Heterocyclic Acetamide Analogs

Compound Molecular Features Melting Point (°C) Yield (%)
Target Compound Sulfonamide, methoxyethyl Not reported Not reported
Compound 51 () Triazole, difluorophenyl, thioether 156–158 42.4
N-(3-Cl-4-F-phenyl)-... () Diphenylacetamide 427 Not reported

Inhibitory Activity Comparisons

Boronic Acid Derivatives ()
  • Example: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid.
  • Activity : Exhibits 50% inhibition of fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM). The boronic acid group likely enhances binding to catalytic sites in HDACs compared to sulfonamides .
  • Relevance : Highlights the importance of functional groups (e.g., boronic acid vs. sulfonamide) in potency.
Morpholinosulfonyl Derivatives ()
  • Example: N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide.
  • Activity: Morpholine improves solubility, but the phenylamino group may reduce target specificity compared to the target compound’s chloro-fluoro-phenyl group .

Biological Activity

The compound 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H16ClFNO3S
  • Molecular Weight : 335.80 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

  • Inhibition of Enzymatic Activity :
    • The sulfonamide moiety is known to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
    • Inhibition studies have shown that similar compounds can affect tumor growth by modulating metabolic pathways.
  • Antimicrobial Activity :
    • Sulfonamides have historically been used as antimicrobial agents. This compound may exhibit similar properties, potentially inhibiting the growth of bacterial pathogens through competitive inhibition of folate synthesis.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of carbonic anhydrase
AntitumorReduced tumor cell proliferation

Case Studies

Several studies have investigated the biological effects of sulfonamide derivatives similar to This compound :

  • Study on Antitumor Activity :
    • A study demonstrated that a related compound significantly inhibited the proliferation of cancer cell lines, suggesting potential use in cancer therapy. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy :
    • Research indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their use in treating infections.
  • Pharmacokinetics and Bioavailability :
    • Investigations into the pharmacokinetics revealed that modifications in the side chains could enhance bioavailability and therapeutic efficacy, paving the way for optimized formulations.

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